1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one
CAS No.: 937279-21-5
Cat. No.: VC3274324
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937279-21-5 |
---|---|
Molecular Formula | C13H12N4O |
Molecular Weight | 240.26 g/mol |
IUPAC Name | 1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one |
Standard InChI | InChI=1S/C13H12N4O/c1-16-12(8-13(18)17(16)2)9-3-4-10-11(7-9)15-6-5-14-10/h3-8H,1-2H3 |
Standard InChI Key | GKOBQWGXOPMOSX-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2 |
Canonical SMILES | CN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2 |
Introduction
Chemical Structure and Physical Properties
1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is characterized by a pyrazolone ring system substituted with a quinoxaline group at position 5 and methyl groups at positions 1 and 2. Based on available data, this compound possesses several notable physicochemical properties that influence its behavior in biological systems and chemical reactions.
Molecular Properties
The compound exhibits specific physicochemical characteristics that define its chemical behavior:
Property | Value |
---|---|
Molecular Weight | 342.4 g/mol |
XLogP3-AA | 3.4 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Exact Mass | 342.14806121 Da |
These properties indicate that 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has moderate lipophilicity (XLogP3-AA of 3.4), suggesting potential for membrane permeability while maintaining some water solubility . The absence of hydrogen bond donors, combined with four hydrogen bond acceptors, suggests this molecule may function primarily as a hydrogen bond acceptor in intermolecular interactions, potentially influencing its binding characteristics with biological targets.
Structural Features
The compound contains three key structural components:
-
A pyrazolone ring with a carbonyl group at position 3
-
Methyl substituents at positions 1 and 2 of the pyrazole ring
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A quinoxaline substituent at position 5
The presence of these structural elements creates a molecule with a planar aromatic system that may facilitate π-π stacking interactions with aromatic amino acid residues in proteins or intercalation with DNA bases . The nitrogen atoms in both the pyrazole and quinoxaline rings, along with the carbonyl oxygen, serve as potential coordination sites for metal ions or hydrogen bonding interactions with biological macromolecules.
Derivatives and Structural Analogs
Several structural analogs of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one have been reported, with modifications at various positions of the core structure. These derivatives may exhibit different physicochemical properties and biological activities.
Bromo-Substituted Analog
Property | Value |
---|---|
Molecular Weight | 346.4 g/mol |
XLogP3-AA | 1.7 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 3 |
The presence of the hydroxymethyl group significantly reduces the compound's lipophilicity (XLogP3-AA of 1.7 compared to 3.4 for the parent compound) and introduces a hydrogen bond donor, potentially enhancing its water solubility and altering its interaction with biological targets .
Vinyl-Substituted Analog
1,2-Dimethyl-5-(quinoxalin-6-yl)-4-(3-vinylphenyl)-1H-pyrazol-3(2H)-one represents another structural variant with a vinylphenyl substituent at position 4 . This modification introduces an extended conjugated system that may influence the compound's electronic properties and reactivity. The vinyl group could potentially serve as a site for further functionalization through addition reactions or polymerization.
Structure-Activity Relationships
Analysis of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one and its analogs provides insights into potential structure-activity relationships that could guide future research and development.
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